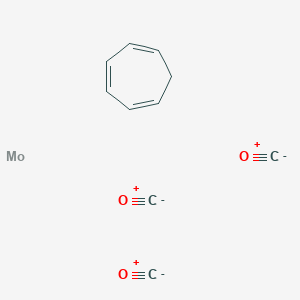
2-Imino-1,3-thiazolidine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-1,3-thiazolidine-3-carboximidamide, also known as Aminoimidazole carboxamide ribonucleotide (AICAR), is a nucleotide that is involved in the regulation of energy metabolism. It is synthesized from aminoimidazole ribonucleotide (AIR) and is a precursor of the purine nucleotide biosynthesis pathway. AICAR has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
Mécanisme D'action
AICAR works by mimicking the effects of AMP on AMPK activation. It binds to the γ-subunit of AMPK, leading to conformational changes that result in increased phosphorylation and activation of the enzyme. This, in turn, leads to the activation of downstream signaling pathways that regulate energy metabolism, including the uptake and oxidation of glucose and fatty acids.
Effets Biochimiques Et Physiologiques
AICAR has been shown to have a variety of biochemical and physiological effects, including the activation of AMPK, the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of inflammatory cytokine production. It has also been shown to have anti-tumor effects, potentially through the induction of apoptosis and inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AICAR in lab experiments is its specificity for AMPK activation, which allows for targeted modulation of energy metabolism pathways. However, its effects can be influenced by other factors, such as the presence of other nucleotides or the activity of other enzymes in the pathway. Additionally, the use of AICAR in animal studies can be limited by its short half-life and poor bioavailability.
Orientations Futures
Future research on AICAR could focus on the development of more potent and selective AMPK activators, as well as the exploration of its potential therapeutic applications in diseases such as cancer and inflammatory disorders. Additionally, studies could investigate the effects of AICAR on other metabolic pathways and its potential interactions with other drugs.
Méthodes De Synthèse
AICAR can be synthesized by the reaction of AIR with carboxylic acid anhydrides or acid chlorides in the presence of a base. The reaction proceeds through the formation of an imidazole intermediate, which is then converted to AICAR by the addition of a cyanamide group.
Applications De Recherche Scientifique
AICAR has been shown to have a variety of biological effects, including the activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. AMPK activation leads to the stimulation of glucose uptake and fatty acid oxidation, which can improve insulin sensitivity and reduce lipid accumulation in cells. AICAR has also been shown to have anti-inflammatory and anti-tumor effects, suggesting potential therapeutic applications in diseases such as cancer and inflammatory disorders.
Propriétés
Numéro CAS |
10455-64-8 |
|---|---|
Nom du produit |
2-Imino-1,3-thiazolidine-3-carboximidamide |
Formule moléculaire |
C4H8N4S |
Poids moléculaire |
144.2 g/mol |
Nom IUPAC |
2-imino-1,3-thiazolidine-3-carboximidamide |
InChI |
InChI=1S/C4H8N4S/c5-3(6)8-1-2-9-4(8)7/h7H,1-2H2,(H3,5,6) |
Clé InChI |
MKIAQWKJRPBZPQ-UHFFFAOYSA-N |
SMILES |
C1CSC(=N)N1C(=N)N |
SMILES canonique |
C1CSC(=N)N1C(=N)N |
Synonymes |
2-Imino-3-thiazolidinecarboxamidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)









